molecular formula C14H10F2O2 B8000709 3-((2,4-Difluorophenoxy)methyl)benzaldehyde

3-((2,4-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B8000709
M. Wt: 248.22 g/mol
InChI Key: XDFWZTMCRRIEKG-UHFFFAOYSA-N
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Description

3-((2,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 It is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,4-difluorophenol with benzyl chloride under basic conditions to form the intermediate 2,4-difluorophenoxy methylbenzene. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-((2,4-Difluorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-((2,4-Difluorophenoxy)methyl)benzoic acid.

    Reduction: 3-((2,4-Difluorophenoxy)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2,4-Difluorophenoxy)methyl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((2,4-Difluorophenoxy)methyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2,4-Difluorophenoxy)methyl)benzaldehyde is unique due to the presence of both the difluorophenoxy and benzaldehyde groups, which confer distinct chemical reactivity and potential biological activity. The difluorophenoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(2,4-difluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-4-5-14(13(16)7-12)18-9-11-3-1-2-10(6-11)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFWZTMCRRIEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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